1-Bromoadamantane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

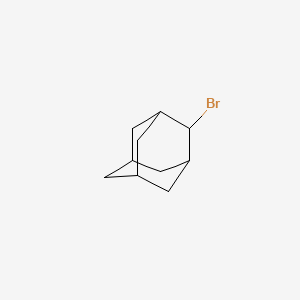

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHPRVYDKRESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br | |

| Record name | 1-Bromoadamantane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880632 | |

| Record name | 1-bromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromoadamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

768-90-1, 7314-85-4 | |

| Record name | 1-Bromoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Bromoadamantane from Adamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-bromoadamantane (B121549) from adamantane (B196018). This key intermediate is crucial in the development of various pharmaceuticals and advanced materials due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage. This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

Adamantane, a tricyclic alkane, possesses four equivalent tertiary (bridgehead) carbon atoms that are sterically accessible and electronically activated towards substitution. The selective functionalization of one of these positions to yield this compound is a fundamental transformation in adamantane chemistry. The choice of synthetic method depends on factors such as scale, available reagents, safety considerations, and desired purity. This guide explores several prevalent methods, including direct bromination with molecular bromine, the use of alternative brominating agents, and catalytic approaches.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound can be achieved through several distinct methods. The following tables summarize the key quantitative parameters for the most common and effective approaches, allowing for a direct comparison of their efficiencies and operational conditions.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Direct Bromination | Molecular Bromine (Br₂) | Neat (no solvent) | 85 - 110 | 9 | ~93 | [1] |

| Halogenated Hydantoin | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | up to 91 | [2] |

| Catalytic Halogenation | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | 90 - 99 | [3] |

| Oxidative Bromination | Bromine (Br₂) / Hydrogen Peroxide (H₂O₂) | Not specified | < 30 | 0.5 | 80 - 95 | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the methods outlined above.

Method A: Direct Bromination with Molecular Bromine

This method is a classical and high-yielding approach for the synthesis of this compound.

Materials:

-

Adamantane

-

Liquid Bromine (Br₂)

-

Saturated Sodium Hydrogen Sulfite (B76179) Solution (NaHSO₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 30 g of adamantane.

-

Carefully add 24 mL of liquid bromine to the flask.

-

Heat the reaction mixture to 85°C for 6 hours.

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[1]

-

Allow the reaction to cool to room temperature and leave it to stand overnight.

-

Distill the excess bromine under reduced pressure.

-

The remaining residue is treated with a saturated solution of sodium hydrogen sulfite to quench any unreacted bromine.

-

The solid product is collected by filtration, washed with water until neutral, and then dried.

-

The crude this compound is purified by recrystallization from methanol to yield a light-yellow crystalline solid.

Method B: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method employs a safer and more environmentally benign brominating agent compared to liquid bromine.

Materials:

-

Adamantane

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Trichloromethane (CHCl₃)

-

Methanol

Procedure:

-

To a 250 mL three-necked flask, add 6.81 g (0.05 mol) of adamantane and 14.30 g (0.05 mol) of DBDMH.

-

Add 125 mL of trichloromethane to the flask and stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux at 65°C and maintain for 30 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is filtered to remove the succinimide (B58015) byproduct.

-

The filtrate is concentrated by rotary evaporation to yield the crude product.

-

The crude product is purified by recrystallization from methanol to afford off-white crystals of this compound.

Reaction Mechanisms and Experimental Workflow

The synthesis of this compound from adamantane can proceed through different mechanistic pathways depending on the reagents and conditions employed. The direct bromination with molecular bromine, especially in the absence of radical initiators, is believed to proceed via an electrophilic substitution mechanism. The stability of the tertiary adamantyl carbocation favors this pathway. In contrast, reactions initiated by light or radical initiators can proceed via a free-radical chain reaction.

Electrophilic Bromination Mechanism

The reaction with molecular bromine is thought to proceed via the formation of a transient adamantyl cation.

Caption: Proposed electrophilic bromination mechanism of adamantane.

Free-Radical Bromination Mechanism

Under radical conditions, the reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.

Caption: General mechanism for the free-radical bromination of adamantane.

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a standardized laboratory workflow.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from adamantane is a well-established process with multiple reliable methods available to the synthetic chemist. The choice between direct bromination with molecular bromine, the use of safer alternatives like DBDMH, or catalytic methods depends on the specific requirements of the research or development project. Direct bromination offers high yields and simplicity, while methods utilizing DBDMH provide a greener and safer alternative. Catalytic methods can offer high efficiency under specific conditions. By understanding the detailed experimental protocols, quantitative data, and underlying mechanisms presented in this guide, researchers can select and optimize the most suitable synthetic route for their needs, facilitating the advancement of drug discovery and materials science.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN110304986B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. RU2428408C2 - this compound synthesis method - Google Patents [patents.google.com]

- 4. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]

1-Bromoadamantane chemical properties and structure

An In-depth Technical Guide to 1-Bromoadamantane (B121549): Chemical Properties and Structure

Introduction

This compound is an organobromine compound derived from adamantane (B196018), a tricyclic alkane with a cage-like structure resembling a diamondoid.[1] Its chemical formula is C₁₀H₁₅Br.[1][2][3] The bromine atom is substituted at one of the four equivalent tertiary carbon atoms (methine positions) of the adamantane core.[1] This compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. It is also used in the study of reaction mechanisms and in materials science. This compound is a colorless or white crystalline solid at room temperature.

Molecular Structure

The structure of this compound is characterized by the rigid and sterically hindered adamantane cage. The adamantane framework is composed of three fused cyclohexane (B81311) rings in the chair conformation. The bromine atom is attached to one of the four bridgehead carbons. This tertiary alkyl halide structure significantly influences its chemical reactivity.

Below is a two-dimensional representation of the this compound structure.

Chemical Properties

This compound exhibits properties typical of a tertiary alkyl halide, although its cage structure imparts unique reactivity. It is a solid with a relatively high melting point and is insoluble in water but soluble in various organic solvents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅Br | |

| Molar Mass | 215.13 g/mol | |

| Appearance | Colorless solid or white crystalline powder | |

| Melting Point | 116-118 °C | |

| Boiling Point | 226 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| CAS Number | 768-90-1 |

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (in CDCl₃) | δ 2.37 (br s, 3H), 2.10 (br s, 6H), 1.73 (br s, 6H) ppm | |

| ¹³C NMR (in CDCl₃) | δ 69.1, 48.9, 35.8, 31.9 ppm | |

| IR Spectrum | Major peaks corresponding to C-H and C-Br stretching and bending vibrations. | |

| Mass Spectrum | Molecular ion peak (M+) and characteristic fragmentation pattern. |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: Direct Bromination with Liquid Bromine

This method involves the direct reaction of adamantane with an excess of liquid bromine.

-

Materials: Adamantane, liquid bromine.

-

Procedure:

-

Add 30g of adamantane to a reaction flask.

-

Carefully add 24 mL of liquid bromine in excess.

-

Heat the reaction mixture at 85 °C for 6 hours.

-

Increase the temperature to 110 °C and continue the reaction for another 3 hours.

-

Allow the mixture to stand overnight.

-

The product can be purified by recrystallization.

-

Method 2: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

This method is considered a greener alternative as it avoids the use of highly corrosive liquid bromine directly.

-

Materials: Adamantane, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), trichloromethane, methanol (B129727).

-

Procedure:

-

Dissolve adamantane in trichloromethane in a reaction flask.

-

Add DBDMH as the brominating reagent. The molar ratio of adamantane to DBDMH is typically optimized.

-

Heat the reaction mixture at 65-70 °C for 24-36 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from methanol to yield off-white crystals of this compound.

-

Typical Reactions of this compound

Hydrolysis to 1-Hydroxyadamantane

This compound undergoes hydrolysis to form the corresponding alcohol, 1-hydroxyadamantane.

-

Materials: this compound, aqueous solvent (e.g., aqueous acetone (B3395972) or aqueous ethanol), base (optional, to neutralize the HBr formed).

-

Procedure:

-

Dissolve this compound in a suitable aqueous organic solvent.

-

Heat the solution under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the organic solvent is removed.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield 1-hydroxyadamantane.

-

The workflow for the synthesis and a key reaction of this compound is illustrated below.

Applications in Research and Development

This compound is a versatile reagent in organic chemistry and drug development. Some of its key applications include:

-

Pharmaceutical Synthesis: The adamantane cage is a lipophilic moiety that can enhance the pharmacological properties of drug candidates. This compound is a common starting material for introducing the adamantyl group into bioactive molecules.

-

Carbocation Studies: Due to the stability of the 1-adamantyl cation, this compound is often used as a model substrate in the study of Sₙ1 reaction mechanisms and carbocation chemistry.

-

Materials Science: It has been used in the synthesis of novel organic-inorganic composite thin-film dielectrics.

-

Complex Formation: this compound is known to form inclusion complexes with cyclodextrins.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and is very toxic to aquatic organisms. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be handled in a well-ventilated area, preferably in a fume hood. It is also reported to be moisture-sensitive. Avoid contact with oxidizing agents.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromoadamantane

This guide provides a comprehensive overview of the key physical properties of 1-Bromoadamantane, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties and details the standard experimental protocols for their determination.

Physical and Chemical Properties of this compound

This compound is a brominated derivative of adamantane, a tricyclic hydrocarbon. Its rigid, cage-like structure imparts unique physical and chemical characteristics. It is a white to off-white crystalline solid at room temperature and is generally insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅Br | [1] |

| Molecular Weight | 215.13 g/mol | |

| CAS Number | 768-90-1 | |

| Appearance | White to cream/yellow crystalline powder or chunks. | |

| Melting Point | 115.0-121.0 °C | |

| 116-118 °C (lit.) | ||

| 117 °C | ||

| 116-120 °C | ||

| Boiling Point | 226 °C | |

| 248.79 °C (rough estimate) | ||

| Solubility | Insoluble in water; Soluble in organic solvents. |

Experimental Protocols for Physical Property Determination

The determination of a compound's melting and boiling points are fundamental techniques for its identification and the assessment of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples will melt at lower temperatures and over a broader range.

Melting Point Determination

The most common laboratory technique for determining the melting point of a solid organic compound is the capillary method.

1. Capillary Tube Method using a Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

-

Measurement:

-

A rapid heating ramp (e.g., 10-20°C per minute) can be used for an initial, approximate determination of the melting point.

-

For an accurate measurement, a second sample is heated rapidly to a temperature about 5-10°C below the approximate melting point.

-

The heating rate is then reduced to a slow ramp (e.g., 1-2°C per minute) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.

-

2. Differential Scanning Calorimetry (DSC):

DSC is another method used for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The sample is heated at a controlled rate, and the temperature at which an endothermic peak occurs, corresponding to the phase transition from solid to liquid, is recorded as the melting point.

Boiling Point Determination

For liquids, distillation and micro-boiling point methods are standard procedures.

1. Simple Distillation:

If a sufficient quantity of the liquid is available, a simple distillation is an effective method.

-

Apparatus Setup: The liquid is placed in a distillation flask with a stir bar or boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

-

Measurement: The flask is heated, and as the liquid boils, its vapor rises and surrounds the thermometer bulb. The vapor then enters the condenser, where it cools and liquefies. The temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer during the collection of the distillate, is the boiling point.

2. Micro-Boiling Point Method:

This method is suitable when only a small amount of the liquid is available.

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid. The assembly is attached to a thermometer and heated in a Thiele tube or a heating block.

-

Measurement:

-

As the sample is heated, the air trapped in the capillary tube expands and escapes, seen as a slow stream of bubbles.

-

When the temperature reaches the boiling point of the liquid, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Heating is then discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn up into the capillary tube, the temperature is recorded. This is the boiling point.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like this compound, where physical property determination is a critical step for purity assessment.

Caption: Workflow for Synthesis and Purity Verification.

References

Solubility of 1-Bromoadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromoadamantane (B121549) in various organic solvents. This compound, a halogenated derivative of adamantane (B196018), is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document consolidates available qualitative and quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to a notable lack of extensive quantitative solubility data in publicly accessible literature, this guide also provides expected solubility trends based on the physicochemical properties of this compound and the general behavior of adamantane derivatives.

Introduction

Adamantane and its derivatives are characterized by a rigid, cage-like hydrocarbon structure, rendering them highly lipophilic. The introduction of a bromine atom at one of the tertiary bridgehead positions to form this compound increases its molecular weight and polarity compared to the parent adamantane molecule. These structural features govern its solubility in different solvent systems. Generally, this compound is soluble in a range of organic solvents and is insoluble in water.[1][2][3] This guide aims to provide a detailed resource for professionals working with this compound, summarizing its solubility profile and providing methodologies for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅Br | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 116-118 °C | |

| Boiling Point | ~226 °C | |

| Water Solubility | Insoluble |

Solubility Data

Quantitative and Qualitative Solubility Data

Table 2 presents the available solubility data for this compound in specific organic solvents. It is important to note the scarcity of precise quantitative values.

Table 2: Solubility of this compound in Selected Organic Solvents

| Solvent | CAS Number | Type | Solubility | Temperature (°C) | Reference(s) |

| Chloroform | 67-66-3 | Halogenated | Sparingly soluble | Not Specified | |

| Diethyl Ether | 60-29-7 | Ether | Soluble | Not Specified | |

| Benzene | 71-43-2 | Aromatic | Soluble | Not Specified | |

| Methanol | 67-56-1 | Protic Polar | Slightly soluble | Not Specified | |

| Ethanol | 64-17-5 | Protic Polar | Soluble | Not Specified | |

| Ethyl Acetate | 141-78-6 | Ester | Slightly soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Aprotic Polar | 66.67 mg/mL | Not Specified |

Expected Solubility Profile

Based on the principle of "like dissolves like" and the known behavior of adamantane derivatives, an expected solubility profile for this compound in various classes of organic solvents is provided in Table 3. These are general guidelines and should be confirmed by experimental determination for specific applications.

Table 3: Expected Solubility of this compound in Different Solvent Classes

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-polar, Aprotic | Hexane, Cyclohexane, Toluene | High | The non-polar adamantane core allows for favorable van der Waals interactions with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents can dissolve a wide range of organic compounds, including those with some polarity. |

| Polar, Aprotic | Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF) | Low to Moderate | While some dipole-dipole interactions are possible, the high lipophilicity of the molecule may limit its solubility in these more polar solvents. |

| Polar, Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The potential for hydrogen bonding with the bromine atom is weak, and the large non-polar adamantane moiety hinders solubility in highly polar, protic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the adamantane cage dominates, leading to insolubility in water. |

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility values, the following experimental protocols provide robust frameworks for accurate determination.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended. The equilibration time will depend on the solvent and the compound but is typically in the range of 24-72 hours.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature) to prevent precipitation or dissolution during sampling. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.

-

Quantification: Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Dynamic Laser Monitoring Method

This is a more automated approach that measures the temperature at which a solution of known composition becomes clear upon heating (dissolution) and turbid upon cooling (crystallization).

Methodology:

-

System Setup: A jacketed glass vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system. The laser beam is passed through the solution, and its intensity is detected by a photodiode.

-

Sample Preparation: A precisely weighed amount of this compound is added to a known mass of the solvent in the vessel.

-

Heating and Cooling Cycle: The solution is heated at a constant rate (e.g., 0.1-0.5 °C/min) while being stirred continuously. The intensity of the transmitted laser light is monitored.

-

Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature.

-

Crystallization Point Determination: The solution is then cooled at the same constant rate. The temperature at which the first crystals appear, causing a sharp decrease in light transmission, is recorded as the crystallization (or saturation) temperature.

-

Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound via the isothermal saturation method.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While qualitative data indicates its solubility in a range of non-polar and moderately polar organic solvents, there is a significant gap in the availability of precise, quantitative solubility data. The provided experimental protocols for the isothermal saturation and dynamic laser monitoring methods offer robust approaches for researchers to determine the solubility of this compound in their specific solvent systems of interest. The generation of such quantitative data will be invaluable for the broader scientific community, facilitating the continued development of novel pharmaceuticals and materials based on the adamantane scaffold.

References

Spectroscopic data of 1-Bromoadamantane NMR IR MS

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromoadamantane (B121549)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.37 | s | 6H | CH ₂ (adjacent to C-Br) |

| 2.10 | s | 3H | CH (bridgehead) |

| 1.73 | s | 6H | CH ₂ |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 69.1 | C -Br |

| 48.2 | C H₂ (adjacent to C-Br) |

| 35.8 | C H (bridgehead) |

| 31.9 | C H₂ |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Strong | C-H stretch (alkane) |

| 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 680 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 216 | 50 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 214 | 50 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 135 | 100 | [M-Br]⁺ (loss of Bromine radical) |

| 93 | 30 | [C₇H₉]⁺ |

| 79 | 25 | [C₆H₇]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.

-

Data Acquisition for ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay to allow for full recovery of the magnetization between pulses.

-

Data Acquisition for ¹³C NMR: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in a heated inlet system.

-

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (molecular ion, M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Fragmentation of this compound in MS.

References

In-Depth Technical Guide: Stability and Storage of 1-Bromoadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromoadamantane (B121549), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and suitability for research and development applications. This document outlines its chemical stability, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture, light, and air, which can influence its stability over time.[1][2][3][4] It is generally considered stable under normal temperatures and pressures.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅Br | |

| Molecular Weight | 215.13 g/mol | |

| Melting Point | 116-120 °C | |

| Boiling Point | 226 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water, soluble in organic solvents |

Stability and Degradation

While stable under recommended storage conditions, this compound can degrade under certain environmental stresses. The primary degradation pathway is hydrolysis, which is facilitated by the presence of moisture.

Degradation Pathways

The most well-documented degradation reaction for this compound is solvolysis, particularly hydrolysis, which results in the formation of 1-hydroxyadamantane (also known as 1-adamantanol). This reaction is typical for tertiary alkyl halides.

A logical representation of the primary degradation pathway is illustrated below:

References

Methodological & Application

1-Bromoadamantane: A Versatile Precursor in the Synthesis of Adamantane-Based Drugs

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromoadamantane (B121549), a bromine-substituted derivative of adamantane (B196018), serves as a crucial starting material in the synthesis of a variety of pharmaceuticals.[1] Its rigid, three-dimensional structure is a key pharmacophore that imparts unique properties to drug molecules, including enhanced lipophilicity, metabolic stability, and specific receptor binding characteristics.[2] This document provides detailed application notes and experimental protocols for the synthesis of prominent drugs utilizing this compound and its derivatives as precursors. The drugs covered include the antiviral agents Amantadine (B194251) and Rimantadine, and the Alzheimer's disease therapeutic, Memantine (B1676192).

Amantadine Synthesis via this compound

Amantadine is an antiviral medication used to treat and prevent influenza A virus infections and to manage symptoms of Parkinson's disease.[3] Several synthetic routes starting from this compound have been developed, with variations in reagents, reaction conditions, and overall yields.

Synthetic Pathways and Quantitative Data

The synthesis of Amantadine from this compound can be achieved through direct amination or via a two-step process involving the formation of an N-(1-adamantyl) amide intermediate followed by hydrolysis. The Ritter reaction is a commonly employed method for the formation of the amide intermediate.

Table 1: Comparison of Synthetic Protocols for Amantadine Hydrochloride from this compound

| Method | Aminating Agent/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Amination | Urea (B33335) | Diphenyl ether | 175 | 1 | 81 | |

| One-pot with PTC | Urea, TBAI | Methanol | 65 | 2 | 96.08 | |

| Two-step (Formamide) | Formamide, H₂SO₄ then HCl | Formamide, Water | 85 then reflux | 5.5 then 1 | 88 (overall) | |

| Two-step (Acetamide) | Acetylamide, H₂SO₄ then NaOH, HCl | Not specified | 125 then 125-130 | 3.5 then 7.5 | 74 (overall) |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Amantadine Hydrochloride from this compound with Urea and a Phase Transfer Catalyst (PTC)

This protocol describes a high-yield, one-pot synthesis of amantadine hydrochloride using urea in the presence of a phase transfer catalyst.

Materials:

-

This compound

-

Urea

-

Tetrabutylammonium iodide (TBAI)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine this compound, urea, and a catalytic amount of TBAI in methanol.

-

Heat the reaction mixture to 65°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Perform an in-situ salt formation by adding hydrochloric acid to precipitate amantadine hydrochloride.

-

Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.

Visualization of Synthetic Pathway

Caption: Synthesis of Amantadine HCl from this compound.

Memantine Synthesis from 1-Bromo-3,5-dimethyladamantane (B142378)

Memantine is a non-competitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. The synthesis of Memantine typically starts from 1,3-dimethyladamantane, which is first brominated to 1-bromo-3,5-dimethyladamantane.

Synthetic Pathways and Quantitative Data

Similar to Amantadine, Memantine can be synthesized from its brominated adamantane precursor via direct amination or a multi-step process involving an amide intermediate.

Table 2: Comparison of Synthetic Protocols for Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane

| Method | Aminating Agent/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Direct Amination | Urea | Diphenyl ether | 170 (step 1), 100 (step 2) | 4 (step 1), 2 (step 2) | 75.81 | |

| One-pot Synthesis | Acetamide | Toluene (B28343) | 130-140 | 3-5 | Not specified | |

| Direct Amination | Thiourea | Propylene glycol | 160 (step 1), 80 (step 2) | 5.5 (total) | 82.44 |

Experimental Protocols

Protocol 2: Synthesis of Memantine Hydrochloride by Direct Amination with Urea

This protocol details the synthesis of memantine hydrochloride from 1-bromo-3,5-dimethyladamantane using urea in diphenyl ether.

Materials:

-

1-Bromo-3,5-dimethyladamantane

-

Urea

-

Diphenyl ether

-

Sodium hydroxide (B78521) (30% solution)

-

Toluene

-

Hydrochloric acid (18% aqueous solution)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, add 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether. The molar ratio of 1-bromo-3,5-dimethyladamantane to urea to diphenyl ether should be 1:3:2.5.

-

Heat the mixture to 170°C for 4 hours.

-

Cool the reaction mixture to 100°C and maintain for 2 hours.

-

After cooling to room temperature, adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution.

-

Extract the memantine base with toluene and wash the organic layer with water.

-

Convert the memantine base to its hydrochloride salt by adding 18% aqueous hydrochloric acid.

-

Recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure memantine hydrochloride.

Visualization of Synthetic Pathway

Caption: Synthesis of Memantine HCl from 1-Bromo-3,5-dimethyladamantane.

Rimantadine Synthesis from this compound

Rimantadine is another antiviral drug, structurally related to amantadine, used for the prophylaxis and treatment of influenza A virus infections. Its synthesis from this compound involves the introduction of an α-aminoethyl group at the 1-position of the adamantane cage.

Synthetic Pathways and Quantitative Data

The synthesis of Rimantadine from this compound is a multi-step process. A common route involves the conversion of this compound to adamantanecarboxylic acid, followed by a series of reactions to form the final product.

Table 3: Synthetic Protocol for Rimantadine from this compound

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Grignard Reaction & Carboxylation | Mg, Anhydrous ether, CO₂ | Not specified | |

| 2 | Acyl Chloride Formation | Thionyl chloride | Not specified | |

| 3 | Ketone Formation | (CH₃)₂CdCu | Not specified | |

| 4 | Reductive Amination | Sodium borohydride, HCl, Ammonia (B1221849) water | 94 |

Experimental Protocols

Protocol 3: Multi-step Synthesis of Rimantadine

This protocol outlines the key steps for the synthesis of Rimantadine starting from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous ether

-

Dry ice (solid CO₂)

-

Thionyl chloride

-

Dimethylcadmium-copper reagent ((CH₃)₂CdCu)

-

Sodium borohydride

-

Hydrochloric acid

-

Ammonia water

-

Ethanol

-

Ethyl acetate

Procedure:

-

Preparation of Adamantanecarboxylic Acid: React this compound with magnesium in anhydrous ether to form the Grignard reagent. Pour the Grignard reagent over crushed dry ice and then acidify to obtain adamantanecarboxylic acid.

-

Preparation of Adamantanecarbonyl Chloride: React adamantanecarboxylic acid with thionyl chloride to yield adamantanecarbonyl chloride.

-

Preparation of Adamantane Methyl Ketone: React adamantanecarbonyl chloride with a dimethylcadmium-copper reagent to form adamantane methyl ketone.

-

Formation of Rimantadine: Reduce the adamantane methyl ketone using sodium borohydride, followed by reaction with hydrochloric acid and then ammonia water to yield rimantadine. Dissolve the resulting solid in ethanol, add ammonia water at 0°C, and then heat to 40°C. Extract the product with ethyl acetate and remove the solvent to obtain crystalline rimantadine.

Visualization of Synthetic Pathway

Caption: Multi-step Synthesis of Rimantadine from this compound.

This compound and its derivatives are indispensable precursors in the synthesis of several clinically important drugs. The methodologies presented herein highlight the versatility of the adamantane scaffold in medicinal chemistry. The provided protocols offer a foundation for researchers to develop and optimize synthetic routes for these and other adamantane-based therapeutic agents. The choice of a particular synthetic route will depend on factors such as desired yield, purity, cost of reagents, and scalability for industrial production. Further research into more efficient and environmentally friendly synthetic methods continues to be an active area of investigation.

References

Application Notes and Protocols: The Role of 1-Bromoadamantane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoadamantane (B121549) serves as a pivotal building block in medicinal chemistry, primarily owing to the unique physicochemical properties of the adamantane (B196018) cage it bestows upon target molecules. This rigid, lipophilic, and three-dimensional carbocyclic structure has been successfully incorporated into numerous therapeutic agents to enhance their efficacy, pharmacokinetic profiles, and metabolic stability. The adamantane moiety can improve drug-target interactions, facilitate passage through biological membranes, and protect adjacent functional groups from metabolic degradation.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of key pharmaceuticals.

Key Applications of this compound

This compound is a crucial starting material for the synthesis of several commercially successful drugs, most notably in the areas of antiviral and neuroprotective therapies.

-

Antiviral Agents: The adamantane scaffold is a cornerstone in the development of influenza A inhibitors. Amantadine and its α-methyl derivative, Rimantadine, function by blocking the M2 proton channel of the virus, a critical step in the viral replication cycle.[3][4]

-

Neuroprotective Agents: Memantine (B1676192), a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] It is used in the treatment of moderate-to-severe Alzheimer's disease to protect neurons from excitotoxicity.

Quantitative Data Summary

The incorporation of the adamantane moiety significantly influences the biological activity and pharmacokinetic properties of drug molecules. The following tables summarize key quantitative data for prominent drugs synthesized from this compound and its derivatives.

Table 1: Biological Activity of Adamantane Derivatives

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Amantadine | Influenza A/H3N2 M2 Channel | Plaque Reduction Assay | 10-20 | |

| Rimantadine | Influenza A/H3N2 M2 Channel | Plaque Reduction Assay | 0.1 | |

| Memantine | NMDA Receptor | Electrophysiology | 1-5 | |

| Memantine-Galantamine Hybrid (8) | NMDA Receptor | In vitro neuroprotection | 0.00028 | |

| 4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide (4a) | Candida albicans | MIC | Not Specified | |

| 4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7a) | Gram-positive & Gram-negative bacteria | MIC | 0.5-32 µg/mL |

Table 2: Comparative ADMET Properties of Adamantane-Containing Drugs

| Compound | Molecular Weight ( g/mol ) | logP | Oral Bioavailability (%) | Primary Metabolism |

| Amantadine | 151.25 | ~3.3 | ~86% | Not extensively metabolized |

| Memantine | 179.30 | 3.36 | ~100% | Minimal, forms polar metabolites |

| Rimantadine | 179.30 | 3.6 | Well absorbed | Extensively hydroxylated |

Data compiled from various sources.

Experimental Protocols

Detailed methodologies for the synthesis of key drugs starting from this compound are provided below.

Protocol 1: Synthesis of Amantadine Hydrochloride from this compound

This protocol describes a two-step, one-pot synthesis of Amantadine Hydrochloride.

Step 1: Formation of N-(1-adamantyl)formamide

-

To 122 mL (2.7 mol) of formamide (B127407) at 75 °C, add 66.0 g (0.3 mol) of this compound with stirring.

-

Slowly add 90 mL (1.65 mol) of 96% sulfuric acid dropwise to the mixture.

-

Heat the reaction mixture to 85 °C and maintain this temperature for 5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it into 350 mL of ice-cold water.

-

Stir the resulting suspension at 0–5 °C for 1 hour to precipitate the product.

-

Filter the white solid and wash it with cold water to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

The crude N-(1-adamantyl)formamide from the previous step is transferred to a suitable reaction vessel.

-

Add a solution of 19.46% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and collect the precipitated Amantadine Hydrochloride by filtration.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane (B142378)

This protocol outlines the direct amination of 1-bromo-3,5-dimethyladamantane using urea (B33335).

-

In a reaction vessel, dissolve urea in a suitable solvent such as diphenyl ether.

-

Add 1-bromo-3,5-dimethyladamantane to the urea solution. The molar ratio of 1-bromo-3,5-dimethyladamantane to urea should be optimized, for example, 1:3.

-

Heat the reaction mixture. The reaction is typically carried out in two stages: an initial heating period at a higher temperature (e.g., 170 °C for 4 hours) followed by a period at a lower temperature (e.g., 100 °C for 2 hours).

-

Upon completion of the reaction, cool the mixture and adjust the pH to approximately 12 with a 30% sodium hydroxide (B78521) solution to obtain the memantine base.

-

Extract the memantine base with an organic solvent like toluene (B28343) and wash with water.

-

Treat the organic extract with an 18% aqueous solution of hydrochloric acid to precipitate memantine hydrochloride.

-

Filter the white solid, wash with dichloromethane, and dry under vacuum.

-

Recrystallize the final product from a mixture of ethanol (B145695) and ethyl acetate (B1210297) to yield pure memantine hydrochloride.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane-based drugs are a direct consequence of their interaction with specific biological targets.

Amantadine: Inhibition of the Influenza A M2 Proton Channel

Amantadine and its derivatives act as blockers of the M2 proton channel of the influenza A virus. This channel is a tetrameric transmembrane protein that allows protons to enter the viral core upon endocytosis. The resulting acidification is essential for the uncoating of the viral ribonucleoprotein and its release into the cytoplasm of the host cell. Amantadine binds to the pore of the M2 channel, physically obstructing the passage of protons and thereby inhibiting viral replication.

References

The Role of 1-Bromoadamantane in the Development of Antiviral Therapeutics

Application Note

Introduction

Adamantane (B196018), a unique tricyclic alkane with a rigid, cage-like structure, serves as a valuable scaffold in medicinal chemistry due to its lipophilic nature and favorable pharmacokinetic properties.[1] 1-Bromoadamantane (B121549) is a key starting material in the synthesis of a class of antiviral agents known as adamantane derivatives. The most prominent members of this class, amantadine (B194251) and rimantadine (B1662185), were among the first effective antiviral drugs for the treatment and prophylaxis of influenza A virus infections.[2] While the clinical utility of these first-generation drugs has been limited by the emergence of resistant viral strains, research into novel adamantane derivatives with broader antiviral activity continues to be an active area of drug discovery.[2][3] This document provides an overview of the application of this compound in the synthesis of antiviral agents, detailed experimental protocols, and a summary of their antiviral activity.

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary antiviral mechanism of amantadine and its derivatives against the influenza A virus is the blockade of the M2 proton ion channel. This viral protein is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication. By physically obstructing the M2 channel, adamantane derivatives prevent the influx of protons into the virion, thereby inhibiting viral uncoating and replication. Some newer adamantane analogs have been shown to have alternative mechanisms of action against resistant strains, such as disrupting viral entry or the colocalization of viral proteins required for assembly.

Synthesis of Adamantane-Based Antiviral Agents

This compound serves as a versatile precursor for the synthesis of various aminoadamantane derivatives. The following sections detail the synthesis of amantadine and rimantadine, the two most well-known antiviral drugs derived from this starting material.

Synthesis of Amantadine Hydrochloride

Several synthetic routes for amantadine hydrochloride from this compound have been reported, with variations in reagents, solvents, and reaction conditions aimed at improving yield, purity, and environmental safety. A common and efficient approach involves the reaction of this compound with a source of nitrogen, followed by hydrolysis and salt formation.

Quantitative Data for Amantadine Hydrochloride Synthesis

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| This compound | Formamide, H₂SO₄ | - | 90°C, 4 hours | 81.5 | 99.22 (GC) | |

| This compound | Formamide, H₂SO₄ | - | 85°C, 5.5 hours | 88 (overall) | - | |

| This compound | Urea, TBAI | Methanol | 65°C, 2 hours | 96.08 | >99 (HPLC) | |

| This compound | Urea | Diphenyl ether | 175°C, 1 hour | 81 | - | |

| This compound | Acetylamide, H₂SO₄ | - | 125°C, 3.5 hours | 74 (overall) | - |

Experimental Protocol: Two-Step Synthesis of Amantadine Hydrochloride from this compound and Formamide

Step 1: Synthesis of N-(1-adamantyl)formamide

-

In a suitable reaction vessel, add formamide (600 mL, 15.0 mol).

-

While stirring, heat the formamide to 85°C.

-

Add this compound (323 g, 1.5 mol) to the heated formamide.

-

Increase the temperature to 90°C.

-

Carefully add concentrated sulfuric acid (18.6 M, 450 mL, 8.35 mol) dropwise to the mixture, maintaining the temperature at 90°C.

-

Continue stirring at 90°C for 4 hours, monitoring the reaction progress by TLC until the this compound is consumed.

-

After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) with stirring.

-

Stir the resulting suspension at 0-5°C for 1 hour to precipitate a white solid.

-

Filter the solid and wash with cold water (3 x 40 mL).

-

Dry the solid by suction filtration to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis and Salt Formation to Yield Amantadine Hydrochloride

-

Hydrolyze the obtained N-(1-adamantyl)formamide using an aqueous solution of KOH in water and propylene (B89431) glycol.

-

After hydrolysis, treat the resulting 1-aminoadamantane with a 5.5 N aqueous solution of HCl (1.40 L).

-

Stir the mixture at 55-60°C for 1 hour, then cool to room temperature.

-

Evaporate the aqueous layer under vacuum to obtain a white solid.

-

Add acetone (B3395972) (200 mL) to the solid and stir at 50°C for 1 hour, followed by stirring at 0-5°C for an additional hour.

-

Filter the colorless precipitate and dry under vacuum to yield amantadine hydrochloride.

Synthesis of Rimantadine

Rimantadine can also be synthesized from this compound through a multi-step process. One reported method involves the formation of adamantanecarboxylic acid, followed by conversion to adamantanoyl chloride, reaction to form adamantanemethyl ketone, and finally, reductive amination to yield rimantadine.

Experimental Protocol: Synthesis of Rimantadine from this compound (Conceptual Outline)

-

Preparation of Adamantanecarboxylic Acid: this compound is reacted with magnesium in anhydrous ether to form a Grignard reagent, which is then carboxylated and acidified to produce adamantanecarboxylic acid.

-

Preparation of Adamantanecarbonyl Chloride: Adamantanecarboxylic acid is reacted with thionyl chloride to yield adamantanecarbonyl chloride.

-

Preparation of Adamantanemethyl Ketone: Adamantanecarbonyl chloride is reacted with a suitable methylating agent, such as dimethylcadmium (B1197958) copper, to form adamantanemethyl ketone.

-

Reductive Amination to Rimantadine: The adamantanemethyl ketone is subjected to reductive amination, for instance, using sodium borohydride (B1222165) followed by reaction with an ammonia (B1221849) source, to produce rimantadine.

Antiviral Activity of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily evaluated through in vitro assays that determine the concentration of the drug required to inhibit viral replication by 50% (IC50). While amantadine and rimantadine are effective against wild-type influenza A strains, their activity is significantly diminished against strains with mutations in the M2 channel, such as the S31N mutant. Research has focused on developing new derivatives with activity against these resistant strains.

Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | IC50 (µM) | Reference |

| Amantadine | Influenza A/H1N1 (Wild-Type) | ~0.3 | |

| Amantadine | Influenza A/H3N2 (Wild-Type) | ~0.5 | |

| Amantadine | Influenza A/H1N1 (S31N mutant) | >100 | |

| Rimantadine | Influenza A/H1N1 (Wild-Type) | ~0.2 | |

| Rimantadine | Influenza A/H3N2 (Wild-Type) | ~0.4 | |

| Rimantadine | Influenza A/H1N1 (S31N mutant) | >55 | |

| (R)- and (S)-enol ester 10 | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | 7.7 | |

| N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide | Influenza A/H3N2 | 1.4 (EC50) |

Broader Antiviral Spectrum

While the most well-characterized activity of adamantane derivatives is against influenza A, research has explored their potential efficacy against a range of other viruses. For instance, some adamantane derivatives have been investigated for activity against coronaviruses, including SARS-CoV-2, potentially through mechanisms involving the viral E protein ion channel or by inhibiting host cell proteases. Additionally, certain adamantane-containing compounds have shown inhibitory activity against orthopoxviruses like the vaccinia virus.

Conclusion

This compound is a crucial building block in the synthesis of adamantane-based antiviral agents. The synthetic routes to amantadine and rimantadine are well-established, and ongoing research focuses on developing novel derivatives with improved efficacy against resistant viral strains and a broader spectrum of activity. The unique structural and physicochemical properties of the adamantyl group continue to make it an attractive scaffold in the design of new antiviral drugs.

References

Application Notes and Protocols: Formation of Grignard and Organozinc Reagents from 1-Bromoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantyl moiety is a key structural motif in medicinal chemistry, imparting favorable properties such as lipophilicity, metabolic stability, and rigid conformational control to drug candidates. The introduction of this bulky, three-dimensional scaffold often relies on the nucleophilic character of adamantyl organometallic reagents. However, the formation of the Grignard reagent from 1-bromoadamantane (B121549), a common precursor, is notoriously challenging due to the steric hindrance at the tertiary bridgehead carbon. This document provides detailed application notes and protocols for the synthesis of 1-adamantylmagnesium bromide and the more reactive 1-adamantylzinc bromide, which often serves as a superior alternative for subsequent cross-coupling reactions.

Challenges in Grignard Reagent Formation from this compound

The direct reaction of this compound with magnesium metal to form 1-adamantylmagnesium bromide is often sluggish and can result in low yields. The primary challenges include:

-

Steric Hindrance: The bulky adamantyl group impedes the approach of the alkyl bromide to the magnesium surface, slowing down the rate of insertion.

-

Slow Initiation: The reaction can have a long and unpredictable induction period.

-

Side Reactions: Competing reactions, such as Wurtz coupling, can reduce the yield of the desired Grignard reagent.

To overcome these challenges, several specialized protocols have been developed, including the use of catalysts and the formation of more reactive organozinc reagents.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for different methods of preparing adamantyl organometallic reagents from this compound.

| Method | Reagent | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Anthracene-Catalyzed Grignard | 1-Adamantylmagnesium bromide | Anthracene (B1667546) (2 mol%) | THF | 15 days | Room Temp. | ~85 | [1] |

| "Static" Grignard Formation | 1-Adamantylmagnesium bromide | None | Et₂O | 8-10 hours | 40°C (reflux) | ~50 | [2] |

| LiCl/ZnCl₂-Mediated Organozinc | 1-Adamantylzinc bromide | LiCl, ZnCl₂ | THF | Not specified | Not specified | High | [3][4] |

| Direct Organozinc Formation | 1-Adamantylzinc bromide | Activated Zinc (Rieke Zinc) | THF | 2 hours | Reflux | ~92 | [2] |

Experimental Protocols

Protocol 1: Anthracene-Catalyzed Synthesis of 1-Adamantylmagnesium Bromide

This method utilizes a catalytic amount of anthracene to activate the magnesium surface and facilitate the Grignard reagent formation.

Materials:

-

This compound

-

Magnesium turnings

-

Anthracene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromide (for activation)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, place magnesium turnings (5-fold excess relative to this compound).

-

Dry the magnesium turnings under vacuum while heating.

-

After cooling to room temperature, add anhydrous THF to cover the magnesium.

-

Add a small amount of ethyl bromide (5 mol % relative to this compound) to activate the magnesium surface and stir overnight.

-

Introduce a catalytic amount of anthracene (2 mol % relative to this compound). A green, then blue color should appear on the magnesium surface, indicating activation.

-

Stir the blue mixture for 30 minutes.

-

Slowly add a solution of this compound in anhydrous THF dropwise to the activated magnesium suspension.

-

Stir the reaction mixture at room temperature. The reaction is slow and may require up to 15 days to reach a high yield (approximately 85%). The progress can be monitored by quenching aliquots and analyzing by GC or NMR.

-

The resulting Grignard solution can be used directly for subsequent reactions.

Protocol 2: "Static" Formation of 1-Adamantylmagnesium Bromide

This protocol avoids stirring during the reaction, which has been reported to improve the yield in some cases of sterically hindered Grignard reagent formation.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Diethyl Ether (Et₂O)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked flask equipped with a reflux condenser and an inert gas inlet, place magnesium turnings.

-

Add a solution of this compound in anhydrous diethyl ether.

-

Heat the mixture to reflux (40°C) without stirring.

-

Maintain the reaction at reflux for 8-10 hours.

-

After cooling, the supernatant containing the Grignard reagent (approximate yield of 50%) can be carefully cannulated for use in the next step.

Protocol 3: LiCl-Mediated Synthesis of 1-Adamantylzinc Bromide

This protocol is a highly efficient method for preparing the more reactive 1-adamantylzinc bromide, which is often superior for cross-coupling reactions.

Materials:

-

This compound

-

Magnesium turnings

-

Lithium Chloride (LiCl), anhydrous

-

Zinc Chloride (ZnCl₂), anhydrous

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of anhydrous LiCl and anhydrous ZnCl₂ in THF.

-

In a separate flame-dried flask, add magnesium turnings.

-

Add the LiCl/ZnCl₂ solution in THF to the magnesium turnings.

-

Slowly add a solution of this compound in anhydrous THF to the magnesium suspension.

-

The reaction is typically exothermic and proceeds to completion to form the 1-adamantylzinc bromide solution. The exact reaction time and temperature may vary and should be monitored.

-

The resulting organozinc solution is ready for use in subsequent reactions like Negishi cross-couplings.

Mandatory Visualizations

Caption: General reaction pathway for the formation of 1-adamantylmagnesium bromide.

Caption: A generalized experimental workflow for the synthesis of adamantyl organometallic reagents.

Applications in Drug Development

The 1-adamantyl Grignard and, more frequently, the corresponding organozinc reagents are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is the synthesis of Adapalene , a third-generation topical retinoid used in the treatment of acne.

In the synthesis of Adapalene, the 1-adamantyl organometallic reagent is coupled with a functionalized naphthalene (B1677914) derivative. The use of the organozinc reagent, often prepared in situ from the Grignard reagent, is preferred as it is more tolerant of other functional groups and often gives higher yields in the subsequent palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling).

The general signaling pathway for this application is a cross-coupling reaction:

Caption: Conceptual pathway for the synthesis of an Adapalene precursor via cross-coupling.

Conclusion

The formation of Grignard reagents from this compound presents significant challenges, primarily due to steric hindrance. While methods such as anthracene catalysis can improve yields, they often require extended reaction times. The conversion to or direct synthesis of 1-adamantylzinc bromide offers a more robust and efficient alternative, particularly for applications in complex molecule synthesis, as exemplified by the preparation of the drug Adapalene. The choice of the synthetic route will depend on the specific requirements of the subsequent reaction steps, including functional group tolerance and desired yield. The protocols provided herein offer researchers a range of options to effectively incorporate the valuable adamantyl moiety into their target molecules.

References

Application Notes and Protocols for 1-Bromoadamantane in Polymer Chemistry and Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoadamantane (B121549), a halogenated derivative of adamantane (B196018), serves as a valuable building block in polymer chemistry and material science. The incorporation of the bulky, rigid, and thermally stable adamantyl cage into polymer structures imparts a range of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), and improved mechanical strength.[1][2] These characteristics make adamantane-containing polymers highly attractive for a variety of applications, from specialty plastics and coatings to advanced biomedical materials and drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[]

Applications of this compound in Polymer Synthesis

The primary application of this compound in polymer chemistry is as a monofunctional initiator for controlled radical polymerization. The carbon-bromine bond in this compound can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates the polymerization of vinyl monomers. This process allows for the synthesis of polymers with a terminal adamantyl group.

Key Advantages of Using this compound as an Initiator:

-